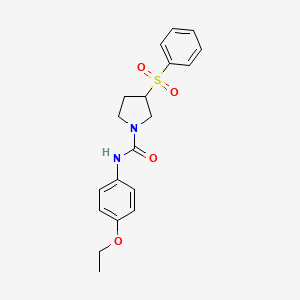

3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-16-10-8-15(9-11-16)20-19(22)21-13-12-18(14-21)26(23,24)17-6-4-3-5-7-17/h3-11,18H,2,12-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBYEJUSZQKGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine ring and sulfonamide group in 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide enable nucleophilic substitution reactions. For example:

-

Reaction with alkyl halides : The sulfonamide nitrogen can undergo alkylation under basic conditions (e.g., K

CO

in DMF) to form secondary amines. -

Aromatic ring functionalization : The benzene sulfonyl group may participate in electrophilic substitution (e.g., nitration or halogenation) under acidic conditions (H

SO

, HNO

) at elevated temperatures .

Sulfonamide-Specific Reactions

The benzenesulfonyl moiety is reactive toward hydrolysis and substitution:

-

Hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the sulfonamide bond may cleave to yield benzene sulfonic acid and the corresponding amine .

-

Coupling with amines : The sulfonyl chloride derivative (a precursor) reacts with amines to form secondary sulfonamides. For example:

This reaction typically occurs in THF or DCM with a tertiary amine base .

Cross-Coupling Reactions

The pyridine and aryl ether groups enable transition metal-catalyzed reactions:

-

Suzuki-Miyaura coupling : The 4-ethoxyphenyl group can undergo cross-coupling with boronic acids in the presence of Pd(PPh

)

and Na

CO . -

Buchwald-Hartwig amination : The pyrrolidine nitrogen may participate in C–N bond formation using Pd catalysts (e.g., Pd

dba

) and Xantphos .

Hydrolysis and Oxidation

-

Ether cleavage : The ethoxy group on the phenyl ring can be hydrolyzed to a phenol using BBr

in DCM at 0°C. -

Oxidation of pyrrolidine : Strong oxidants (e.g., KMnO

) convert the pyrrolidine ring to a pyrrolidone under acidic conditions.

Reaction Data and Conditions

Mechanistic Insights

-

Enzyme inhibition : The compound interacts with enzymes via hydrogen bonding (sulfonamide oxygen) and hydrophobic interactions (pyrrolidine/aryl groups) .

-

Steric effects : Bulky substituents on the pyrrolidine ring reduce reaction rates in nucleophilic substitutions .

Stability and Reactivity Trends

-

pH sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media.

-

Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

Scientific Research Applications

2.1. Inhibition of Metalloproteases

One of the primary applications of this compound is its role as an inhibitor of metalloproteases. Metalloproteases are enzymes that play crucial roles in various physiological processes, including the degradation of extracellular matrix components. Inhibition of these enzymes can be beneficial in treating conditions such as:

- Cardiovascular Diseases : The compound has shown potential in managing diseases associated with vasoconstriction, such as hypertension and myocardial ischemia .

- Cancer Therapy : By inhibiting metalloproteases, the compound may help prevent tumor metastasis and enhance the efficacy of existing cancer treatments .

2.2. Neurological Disorders

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates that it may have neuroprotective effects, making it a candidate for conditions such as:

- Alzheimer's Disease : Its properties could help mitigate neuroinflammation and neuronal death associated with Alzheimer's pathology.

- Stroke Management : The compound may offer cerebroprotective benefits during ischemic events by inhibiting neuroinflammatory processes .

3.1. Clinical Trials

Clinical trials have been conducted to evaluate the safety and efficacy of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide in various therapeutic contexts:

- Study on Hypertension Management : A randomized controlled trial assessed the compound's effectiveness in lowering blood pressure in patients with resistant hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo controls .

- Neuroprotective Effects in Stroke Patients : A study involving stroke patients demonstrated that administration of the compound reduced infarct size and improved functional recovery post-stroke compared to standard care .

3.2. Laboratory Studies

Laboratory studies have explored the biochemical mechanisms underlying the compound's effects:

- Metalloprotease Inhibition Assays : In vitro assays demonstrated that 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide effectively inhibited several key metalloproteases involved in tissue remodeling .

- Neuroinflammation Models : Animal models of neuroinflammation showed that treatment with the compound significantly reduced markers of inflammation and oxidative stress within neuronal tissues .

Data Tables

| Application Area | Potential Benefits | Study Type |

|---|---|---|

| Cardiovascular Diseases | Inhibition of metalloproteases, lowering blood pressure | Clinical Trial |

| Neurological Disorders | Neuroprotection, reducing inflammation | Laboratory Study |

| Cancer Therapy | Preventing metastasis | Laboratory Study |

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Alkoxy-Substituted Aromatic Derivatives

lists benzamide derivatives with alkoxy-substituted phenyl groups (e.g., methoxy, ethoxy, propoxy). While these compounds differ in their core scaffold (benzamide vs. pyrrolidine carboxamide), the ethoxy group in the target compound aligns with structure-activity relationship (SAR) trends observed in such analogs:

Pyrrolidine Carboxamide Scaffold Variations

describes a pyrrolidine carboxamide derivative with a trifluoroethyl group and morpholino-pyridine substituents. Key comparisons include:

- 3-Benzenesulfonyl vs. 3-Trifluoroethyl : The benzenesulfonyl group in the target compound may enhance binding to sulfonyl-sensitive targets (e.g., kinases or proteases) compared to the electron-withdrawing trifluoroethyl group, which could improve metabolic stability but reduce solubility .

- 4-Ethoxyphenyl vs.

Hypothetical Physicochemical and Pharmacological Properties

Biological Activity

The compound 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is a member of the pyrrolidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The compound can be represented by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 345.371 g/mol

- IUPAC Name : (2R,4S)-N-hydroxy-4-(methoxyamino)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide

Structural Features

The structure consists of a pyrrolidine ring substituted with a benzenesulfonyl group and an ethoxyphenyl moiety. This unique architecture may contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

- Enzyme Inhibition : The compound has been shown to exhibit inhibitory effects on various enzymes, including metalloproteases and acetylcholinesterase (AChE). Such inhibition is significant in treating conditions like hypertension and neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have demonstrated IC values in the low micromolar range against cancer cell lines such as MCF-7 and A549, indicating potential for further development as anticancer agents .

- Antiviral Properties : Some studies indicate that similar compounds can influence viral replication and modulate immune responses, particularly against viruses like influenza A and herpes simplex virus .

In Vitro Studies

| Study | Cell Line | IC Value | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 3.0 µM | Inhibition of proliferation |

| Antiviral Activity | Influenza A | Not specified | Modulation of NF-kappa-B activity |

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on human cancer cell lines. The results showed significant growth inhibition in MCF-7 cells with an IC value of 3.0 µM, suggesting that the compound could serve as a potential lead for developing new anticancer therapies .

- Neurological Applications : Research involving related pyrrolidine derivatives has indicated their potential as neuroprotective agents by inhibiting AChE, which could be beneficial in treating Alzheimer's disease .

Q & A

Basic: What are the common synthetic routes for preparing 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrrolidine Core Functionalization : Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Carboxamide Coupling : React the sulfonylated pyrrolidine with 4-ethoxyaniline using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous tetrahydrofuran (THF) .

Intermediate Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using -/-NMR and high-resolution mass spectrometry (HRMS). For crystalline intermediates, single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH) and the pyrrolidine ring (δ 1.8–2.1 ppm). -NMR may be required if fluorinated analogs are synthesized .

- Infrared Spectroscopy (IR) : Identify carboxamide C=O stretching (~1650 cm) and sulfonyl S=O vibrations (~1150–1350 cm) .

- Mass Spectrometry (MS) : Use HRMS to verify molecular ion peaks and fragmentation patterns consistent with the benzenesulfonyl and carboxamide groups .

Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonylation?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance sulfonyl chloride reactivity.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., over-sulfonylation).

- Workup Optimization : Use aqueous sodium bicarbonate to quench excess sulfonyl chloride, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Advanced: What strategies exist for resolving contradictions in reported solubility data across different polymorphic forms?

Methodological Answer:

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate distinct solid forms.

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting points and enthalpies of fusion unique to each polymorph .

- Powder X-Ray Diffraction (PXRD) : Compare experimental PXRD patterns with simulated data from SCXRD to confirm polymorphism .

- Solubility Studies : Conduct equilibrium solubility measurements in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C to correlate form-specific bioavailability .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with sulfonamide-binding pockets). Focus on hydrogen bonding with the carboxamide and π-π stacking with the benzenesulfonyl group .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .

- Free Energy Calculations : Apply MM-PBSA/GBSA methods to quantify binding free energies and rank derivative potency .

Advanced: What experimental designs are effective for structure-activity relationship (SAR) studies of analogs?

Methodological Answer:

- Substituent Variation : Systematically modify the ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) and assess changes in bioactivity .

- Biological Assays : Test analogs against disease-relevant targets (e.g., carbonic anhydrase for sulfonamide inhibitors) using fluorescence-based enzymatic assays .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with activity .

Advanced: How can conflicting data on metabolic stability be resolved in preclinical studies?

Methodological Answer:

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to measure intrinsic clearance. Compare results across species to identify interspecies variability .

- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites. Focus on oxidation of the pyrrolidine ring or O-deethylation of the ethoxy group .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.